molecular formula C16H19NO4 B4064543 N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4064543
M. Wt: 289.33 g/mol
InChI Key: HNYQXSOYJGYJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, also known as FTI-277, is a small molecule inhibitor of farnesyltransferase, an enzyme that plays an important role in the post-translational modification of proteins. FTI-277 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of the oncogenic protein Ras, which is frequently mutated in various types of cancer.

Scientific Research Applications

Chemical Synthesis and Activity

  • Synthesis and Biological Activities : The synthesis of N-substituted derivatives, including those structurally related to N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, has shown that certain compounds exhibit strong hypotensive and bradycardiac activities in animal models, alongside weak infiltration anesthesia and antiarrhythmic activity. This indicates a potential for the development of new therapeutic agents based on structural modifications of such compounds (A. Ranise et al., 1982).

  • Mechanistic Insights in Chemical Reactions : Studies on the opening of epoxides with trimethylsilyl cyanide - zinc iodide provide mechanistic insights, demonstrating the complexity and versatility of reactions involving bicyclic compounds similar to N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide. Such research is fundamental for understanding reaction pathways and optimizing synthetic methods (P. G. Gassman et al., 1986).

Material Science and Environmental Applications

  • Antifouling Properties of Polyamide Membranes : Research on the improvement of antifouling properties of polyamide nanofiltration membranes indicates the relevance of chemical modifications, such as those involving carboxamide groups, in enhancing the performance and durability of filtration membranes. This is crucial for water treatment and environmental protection (Yinghui Mo et al., 2012).

  • Fluorescence Quenching Studies : Studies on the fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents using S–V plots highlight the importance of understanding the interactions between organic compounds and potential environmental contaminants. Such studies contribute to the field of environmental monitoring and safety assessment (N. R. Patil et al., 2012).

Advanced Organic Synthesis and Heterocyclic Chemistry

  • Synthesis of Fujenoic Acid : Research on the synthesis of fujenoic acid, where a furyl-containing intermediate plays a crucial role, showcases the application of furyl derivatives in the synthesis of complex organic molecules. This underscores the utility of such compounds in organic synthesis and drug development (Tadahiro Kato et al., 1977).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-14(2)15(3)6-7-16(14,12(19)11(15)18)13(20)17-9-10-5-4-8-21-10/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQXSOYJGYJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NCC3=CC=CO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

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